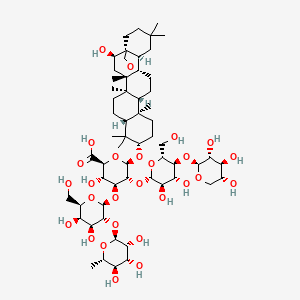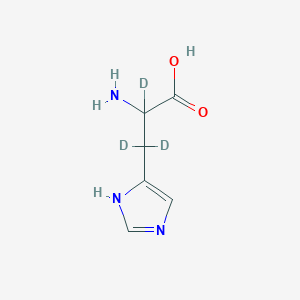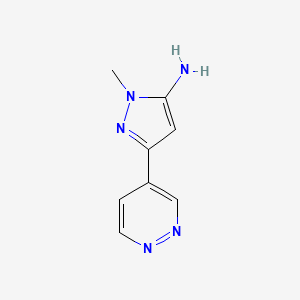
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyridazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle progression and apoptosis pathways .
Pharmacokinetics
A related compound, c03, was reported to have excellent plasma stability .
Result of Action
Similar compounds have been reported to show cytotoxic activities against various cell lines .
Analyse Biochimique
Biochemical Properties
1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound exhibits inhibitory activity against TRKA, TRKB, and TRKC, which are crucial for nerve growth and survival . These interactions suggest that this compound could be a potential therapeutic agent for treating cancers and neurodegenerative diseases.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to inhibit the proliferation of several human tumor cell lines, including HeLa, HCT116, and A375 . The compound influences cell signaling pathways, such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival . Additionally, it affects gene expression and cellular metabolism, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. The compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation and subsequent downstream signaling . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound can modulate gene expression, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability, with a half-life of over 289 minutes in plasma . Long-term studies have shown that it maintains its inhibitory activity against TRKs and continues to affect cellular functions, such as proliferation and apoptosis, over extended periods . Its stability and activity may decrease under certain conditions, such as high pH or temperature.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, particularly CYP2C9, which play a crucial role in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions affect its localization and accumulation in specific tissues, which can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interactions with TRKs and other biomolecules, contributing to its therapeutic effects.
Méthodes De Préparation
The synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydrazinopyridazine with 1-methyl-3-oxobutan-1-amine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Analyse Des Réactions Chimiques
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, with common reagents including halogens and alkylating agents.
Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties. In medicinal chemistry, derivatives of this compound have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities .
In biology, this compound and its derivatives are used as probes to study various biological processes and pathways. In industry, it may be used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine include other pyrazole and pyridazine derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, while pyridazine derivatives are often investigated for their anticancer and antimicrobial activities .
Some similar compounds include:
- 1-Methyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine
- 1-Methyl-3-(pyridazin-5-yl)-1H-pyrazol-5-amine
- 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-4-amine
These compounds highlight the versatility and potential of pyrazole and pyridazine derivatives in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-methyl-5-pyridazin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(9)4-7(12-13)6-2-3-10-11-5-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIZYJWWYTYZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


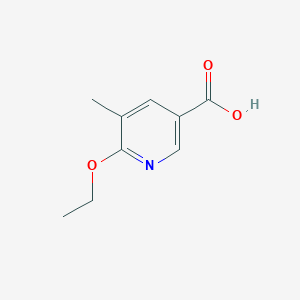
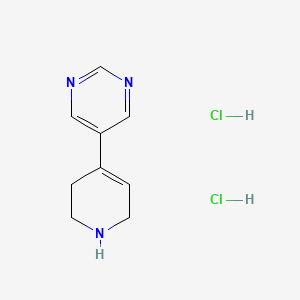
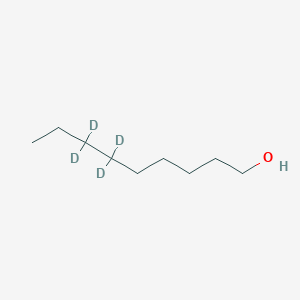
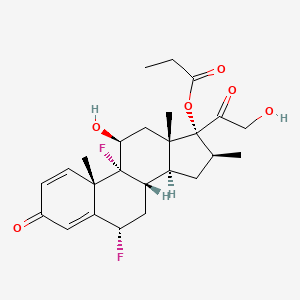
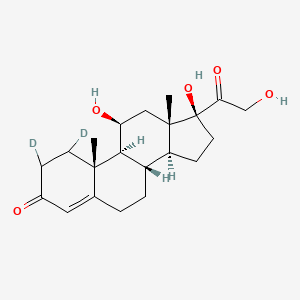
![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)
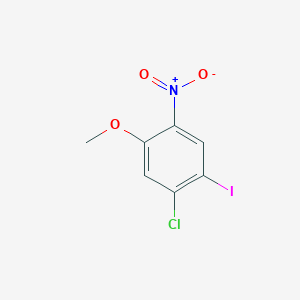
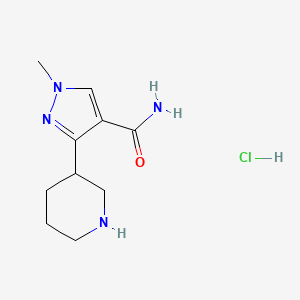
![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/structure/B1433907.png)
![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)

